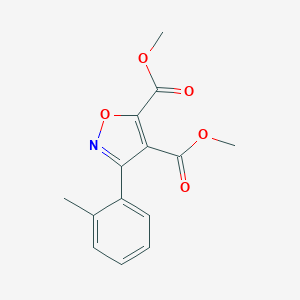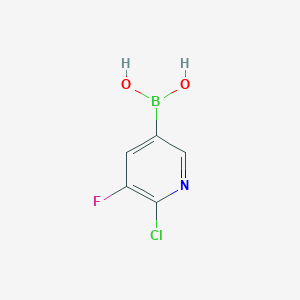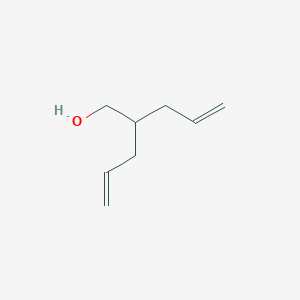
4-Hydroxymethyl-1,6-heptadiene
Übersicht
Beschreibung
4-Hydroxymethyl-1,6-heptadiene, also known as HMD, is a chemical compound that has been studied extensively in scientific research. It is a versatile molecule that has been used in various applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 4-Hydroxymethyl-1,6-heptadiene is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 4-Hydroxymethyl-1,6-heptadiene has been shown to undergo reactions such as oxidation, reduction, and addition reactions.
Biochemische Und Physiologische Effekte
4-Hydroxymethyl-1,6-heptadiene has been shown to have biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. 4-Hydroxymethyl-1,6-heptadiene has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxymethyl-1,6-heptadiene has several advantages for lab experiments, including its versatility as a building block for the synthesis of other compounds, its ability to undergo various chemical reactions, and its potential as a tool for studying biochemical and physiological processes. However, 4-Hydroxymethyl-1,6-heptadiene also has limitations, including its potential toxicity and the need for precautions when handling it in the lab.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxymethyl-1,6-heptadiene, including exploring its potential as a tool for studying the mechanisms of apoptosis in cancer cells, investigating its potential as a therapeutic agent for inflammatory diseases, and exploring its potential as a building block for the synthesis of new compounds with therapeutic properties.
Conclusion:
In conclusion, 4-Hydroxymethyl-1,6-heptadiene is a versatile molecule that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-Hydroxymethyl-1,6-heptadiene has the potential to be a valuable tool for studying biochemical and physiological processes and for the synthesis of new compounds with therapeutic properties.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethyl-1,6-heptadiene has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. 4-Hydroxymethyl-1,6-heptadiene has been used in the synthesis of compounds such as 4-hydroxy-2,6,6-trimethyl-cyclohex-2-enone, which has been shown to have antibacterial and antifungal properties. 4-Hydroxymethyl-1,6-heptadiene has also been used in the synthesis of compounds such as 1,6-heptadiene-4-carboxylic acid, which has been shown to have anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
132868-28-1 |
|---|---|
Produktname |
4-Hydroxymethyl-1,6-heptadiene |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
2-prop-2-enylpent-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-8(7-9)6-4-2/h3-4,8-9H,1-2,5-7H2 |
InChI-Schlüssel |
AQOUFMTUMHUYBG-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)CO |
Kanonische SMILES |
C=CCC(CC=C)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

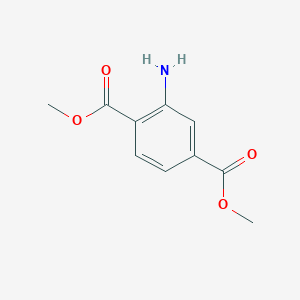

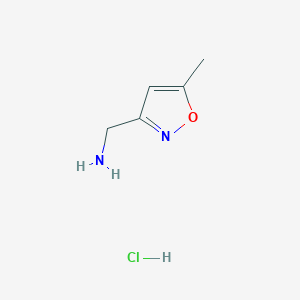
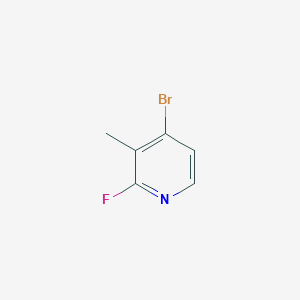
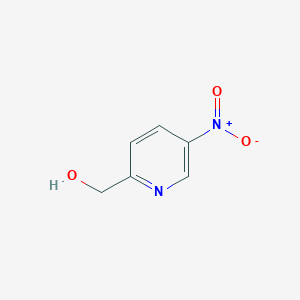
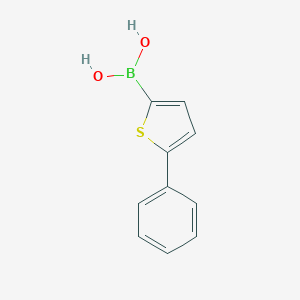
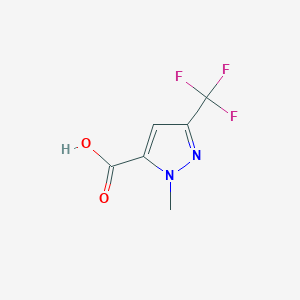
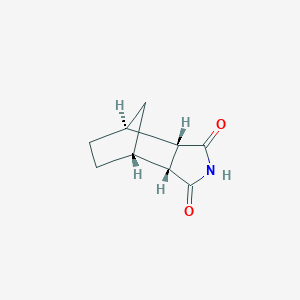

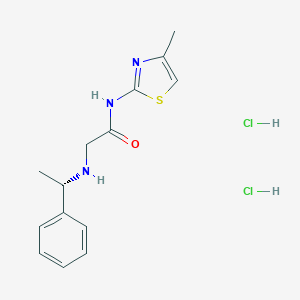
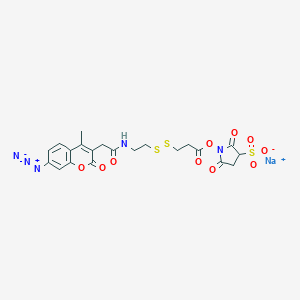
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)
